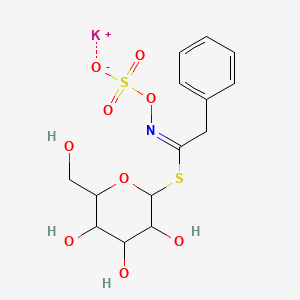

Glucotropaeolina Sal de Potasio

Descripción general

Descripción

Glucotropaeolina, también conocida como glucosinolato de bencilo, es un glucosinolato que se encuentra en las verduras crucíferas, en particular en el berro. Es un derivado de la glucosa con una configuración β-D-glucopiranosa. Tras la actividad enzimática, la glucotropaeolina se transforma en isotiocianato de bencilo, que contribuye al sabor característico de estas brasicáceas . El compuesto se informó por primera vez en 1899 tras su aislamiento de Tropaeolum majus, una especie de capuchina .

Aplicaciones Científicas De Investigación

La glucotropaeolina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como precursor del isotiocianato de bencilo en diversas reacciones químicas.

Medicina: Presenta efectos inhibidores del crecimiento contra las células cancerosas de hígado y colon.

Industria: Se utiliza en la producción de compuestos antimicrobianos naturales y biofumigantes.

Mecanismo De Acción

El mecanismo de acción de la glucotropaeolina implica su hidrólisis enzimática por la mirosinasa, lo que lleva a la formación de isotiocianato de bencilo. El isotiocianato de bencilo ejerce sus efectos induciendo la apoptosis, interrumpiendo la homeostasis del calcio e inhibiendo la migración celular. Se dirige a las vías relacionadas con la acumulación de especies reactivas de oxígeno, la alteración del potencial de la membrana mitocondrial y la supresión de FOXM1 .

Safety and Hazards

Glucotropaeolin may cause an allergic skin reaction . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Glucotropaeolin has exhibited a growth-inhibitory effect against liver and colon cancer cells . It promotes apoptosis by calcium dysregulation and attenuates cell migration with FOXM1 suppression in pancreatic cancer cells . Therefore, glucotropaeolin may be a potential therapeutic drug against pancreatic ductal adenocarcinoma .

Análisis Bioquímico

Biochemical Properties

Glucotropaeolin plays a significant role in biochemical reactions, particularly in plant defense mechanisms. The enzyme myrosinase catalyzes the hydrolysis of glucotropaeolin, removing the glucose group to produce an unstable intermediate that spontaneously rearranges to form benzyl isothiocyanate . This compound is toxic to many insect predators and is produced when the plant is damaged, serving as a defense mechanism . Additionally, glucotropaeolin interacts with various proteins and enzymes, including myrosinase, which is crucial for its conversion to benzyl isothiocyanate .

Cellular Effects

Glucotropaeolin has been shown to influence various cellular processes. In pancreatic cancer cells, glucotropaeolin promotes apoptosis by causing calcium dysregulation and attenuates cell migration by suppressing the forkhead box protein M (FOXM1) signaling pathway . It also affects cell viability, reactive oxygen species (ROS) accumulation, mitochondrial membrane potential (MMP), and induces apoptosis . These effects highlight the potential therapeutic applications of glucotropaeolin in cancer treatment.

Molecular Mechanism

At the molecular level, glucotropaeolin exerts its effects through several mechanisms. The hydrolysis of glucotropaeolin by myrosinase leads to the formation of benzyl isothiocyanate, which interacts with various biomolecules . This interaction includes the inhibition of enzymes involved in cell proliferation and the activation of pathways leading to apoptosis . The suppression of FOXM1 signaling is a key factor in the anticancer properties of glucotropaeolin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glucotropaeolin can change over time. Studies have shown that glucotropaeolin enhances swimming endurance in mice by increasing the utilization of fatty acids as an energy source . The stability and degradation of glucotropaeolin, as well as its long-term effects on cellular function, are important considerations in in vitro and in vivo studies . Frozen samples of plants containing glucotropaeolin have shown a considerable reduction in its content, indicating the importance of sample pre-treatment in experimental settings .

Dosage Effects in Animal Models

The effects of glucotropaeolin vary with different dosages in animal models. Higher doses of glucotropaeolin have been associated with increased anticancer activity, including the induction of apoptosis and inhibition of cell migration in pancreatic cancer cells . It is essential to consider potential toxic or adverse effects at high doses, as these can impact the overall efficacy and safety of glucotropaeolin in therapeutic applications .

Metabolic Pathways

Glucotropaeolin is involved in several metabolic pathways. It is biosynthesized from phenylalanine through a multi-step pathway . The enzyme myrosinase plays a crucial role in the metabolism of glucotropaeolin, converting it to benzyl isothiocyanate . This metabolic pathway is essential for the plant’s defense mechanism and contributes to the bioactive properties of glucotropaeolin .

Transport and Distribution

Within cells and tissues, glucotropaeolin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . The distribution of glucotropaeolin is higher in plant parts that are more susceptible to potential attacks, such as roots compared to shoots . This distribution pattern is crucial for its role in plant defense.

Subcellular Localization

The subcellular localization of glucotropaeolin affects its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Understanding the subcellular localization of glucotropaeolin is essential for elucidating its role in cellular processes and its potential therapeutic applications.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La glucotropaeolina se biosintetiza a partir del aminoácido fenilalanina en una vía de varios pasos . La síntesis en laboratorio de la glucotropaeolina implica el uso de métodos de extracción con metanol frío para desnaturalizar la mirosinasa y evitar su degradación . La estructura química de la glucotropaeolina se confirmó mediante la síntesis total en 1957 .

Métodos de producción industrial: La producción industrial de glucotropaeolina implica la extracción de tejidos vegetales, en particular de verduras crucíferas. El proceso de extracción suele utilizar metanol frío al 80% para garantizar una alta eficiencia y evitar la degradación . Este método es más eficiente que aislar materiales puros de las plantas en las que se encuentran de forma natural .

Análisis De Reacciones Químicas

Tipos de reacciones: La glucotropaeolina se somete a hidrólisis enzimática catalizada por la enzima mirosinasa. Esta reacción conduce a la descomposición de la glucotropaeolina en isotiocianato de bencilo, entre otros productos . El principal tipo de reacción es una reacción de sustitución en la que se elimina el grupo glucosa.

Reactivos y condiciones comunes:

Enzima Mirosinasa: Cataliza la hidrólisis de la glucotropaeolina.

Metanol frío: Se utiliza en el proceso de extracción para evitar la degradación.

Principales productos formados:

Isotiocianato de bencilo: Un material reactivo tóxico para muchos depredadores de insectos.

Comparación Con Compuestos Similares

La glucotropaeolina es única entre los glucosinolatos debido a su transformación específica en isotiocianato de bencilo. Compuestos similares incluyen:

Sinalbina: Otro glucosinolato que se encuentra en las verduras crucíferas.

Gluconasturtiin: Se encuentra en el berro y otras plantas crucíferas.

Glucorafanina: Se encuentra en el brócoli y otras brasicáceas.

Estos compuestos también se someten a hidrólisis enzimática para formar isotiocianatos, pero los isotiocianatos específicos y sus actividades biológicas difieren .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Glucotropaeolin involves the condensation of benzyl isothiocyanate with the glucosinolate precursor gluconasturtiin. The reaction is catalyzed by the enzyme myrosinase, which is naturally present in the plant Tropaeolum majus. The resulting product is Glucotropaeolin.", "Starting Materials": [ "Benzyl isothiocyanate", "Gluconasturtiin" ], "Reaction": [ "Mix benzyl isothiocyanate and gluconasturtiin in the presence of myrosinase enzyme", "Catalyze the reaction at a suitable temperature and pH", "Isolate and purify the resulting Glucotropaeolin product" ] } | |

| 5115-71-9 | |

Fórmula molecular |

C14H18KNO9S2 |

Peso molecular |

447.5 g/mol |

Nombre IUPAC |

potassium;[(Z)-[2-phenyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |

InChI |

InChI=1S/C14H19NO9S2.K/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8;/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22);/q;+1/p-1/b15-10-; |

Clave InChI |

UYCWNAZWHVREMO-AZJSCORLSA-M |

SMILES isomérico |

C1=CC=C(C=C1)C/C(=N/OS(=O)(=O)[O-])/SC2C(C(C(C(O2)CO)O)O)O.[K+] |

SMILES |

C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O.[K+] |

SMILES canónico |

C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O.[K+] |

| 5115-71-9 | |

Origen del producto |

United States |

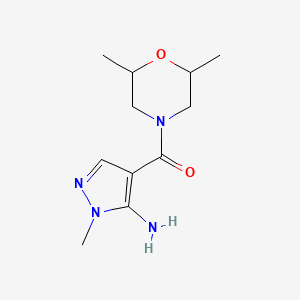

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)-](/img/structure/B1454979.png)

![4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1454988.png)

![2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1454989.png)